{1-[Amino(phenyl)methyl]cyclopentyl}methanol
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Overview
Description
{1-[Amino(phenyl)methyl]cyclopentyl}methanol is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It is characterized by the presence of an amino group attached to a phenylmethyl group, which is further connected to a cyclopentyl ring with a methanol group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(phenyl)methyl]cyclopentyl}methanol typically involves the reaction of cyclopentylmethanol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
{1-[Amino(phenyl)methyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
{1-[Amino(phenyl)methyl]cyclopentyl}methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[Amino(phenyl)methyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylmethyl and cyclopentyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
{1-[Amino(phenyl)methyl]cyclohexyl}methanol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
{1-[Amino(phenyl)methyl]cyclobutyl}methanol: Contains a cyclobutyl ring instead of a cyclopentyl ring.
{1-[Amino(phenyl)methyl]cyclopropyl}methanol: Features a cyclopropyl ring instead of a cyclopentyl ring.
Uniqueness
The uniqueness of {1-[Amino(phenyl)methyl]cyclopentyl}methanol lies in its specific ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Properties
IUPAC Name |
[1-[amino(phenyl)methyl]cyclopentyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYQFIOWYHKGOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C(C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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